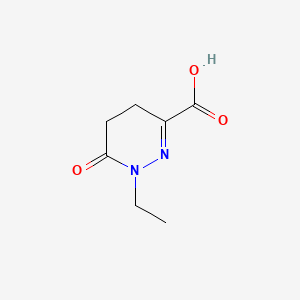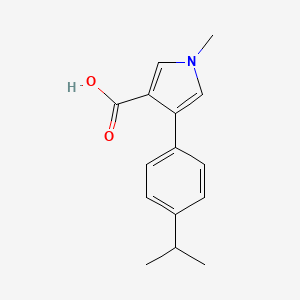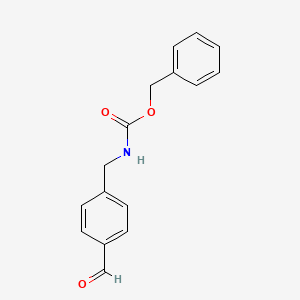
Benzyl 4-formylbenzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-formylbenzylcarbamate is a chemical compound with the molecular formula C16H15NO3 . It has a molecular weight of 269.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-9,11H,10,12H2,(H,17,19) . This indicates the presence of 16 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, benzyl compounds are known to undergo a variety of reactions. For instance, benzyl radicals can react with HO2 and OH radicals, forming benzyl hydroperoxide .
Physical And Chemical Properties Analysis
This compound has a predicted density of 1.205±0.06 g/cm3 . It has a melting point of 68 °C .
Applications De Recherche Scientifique
Organometallic Chemistry: The study by Harder and Lutz (1997) in "Organometallics" discusses a phosphonium dibenzylide anion used as a ligand in organobarium chemistry, highlighting the significance of benzyl groups in organometallic compounds (Harder & Lutz, 1997).
Bioreductive Prodrugs: Research by Hay et al. (1999) in the "Journal of The Chemical Society-Perkin Transactions 1" investigates the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates. These compounds are significant as triggers for bioreductive drugs, particularly in cancer therapy (Hay, Sykes, Denny, & O'Connor, 1999).
Photocatalytic Oxidation: A study by Higashimoto et al. (2009) in the "Journal of Catalysis" explores the photocatalytic oxidation of benzyl alcohol and its derivatives on titanium dioxide, demonstrating applications in environmental chemistry and renewable energy (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).
Inhibitors in Pharmacology: Kos et al. (2021) in the "International Journal of Molecular Sciences" synthesized novel cholinesterase inhibitors using benzyl carbamates, highlighting their potential in treating neurodegenerative diseases like Alzheimer's (Kos, Kozik, Pindjaková, Jankech, Smoliński, Štěpánková, Hošek, Oravec, Jampílek, & Bąk, 2021).
Materials Science: Research by Hawker and Fréchet (1990) in the "Journal of the American Chemical Society" discusses the use of benzyl groups in the synthesis of dendritic macromolecules, which has implications in the development of new materials (Hawker & Fréchet, 1990).
Orientations Futures
While specific future directions for Benzyl 4-formylbenzylcarbamate are not mentioned, the development of drugs based on imidazole and benzimidazole bioactive heterocycles is an active and attractive topic of medicinal chemistry . This suggests potential future research directions for this compound and similar compounds.
Propriétés
IUPAC Name |
benzyl N-[(4-formylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-9,11H,10,12H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFPPIONGKGDDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

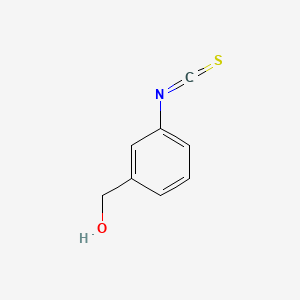
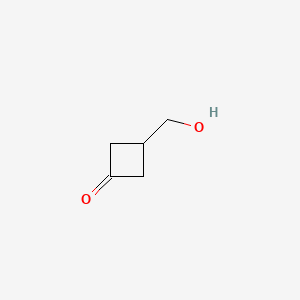
![5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B575191.png)
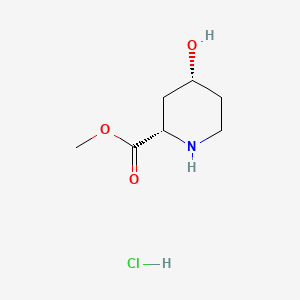
![[1,3,2]Dioxathiolo[4,5-c]pyridine](/img/structure/B575194.png)
![4-[Isopropoxy(3-pyridinyl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B575195.png)
